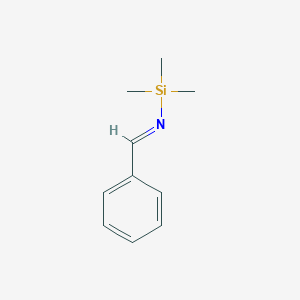

N-Trimethylsilylbenzaldimine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-phenyl-N-trimethylsilylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGAAABKKYCMRZ-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/N=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430616 | |

| Record name | N-Trimethylsilylbenzaldimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17599-61-0 | |

| Record name | N-Trimethylsilylbenzaldimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Trimethylsilylbenzaldimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for N Trimethylsilylbenzaldimine

Precursor-Based Synthetic Routes

The preparation of N-Trimethylsilylbenzaldimine can be achieved through several reliable methods starting from stable precursors. These routes are foundational for obtaining the imine for subsequent reactions.

Direct Synthesis from Benzaldehyde (B42025) and Silylamines

The direct condensation of benzaldehyde with a silylamine, such as hexamethyldisilazane (B44280) (HMDS), represents a common approach for the synthesis of this compound. This reaction typically requires conditions that facilitate the removal of the water byproduct to drive the equilibrium towards the imine product. The use of N,O-bis(trimethylsilyl)acetamide (BSA) can also serve as a mild and efficient reagent for the transient protection of NH groups with a trimethylsilyl (B98337) (TMS) group, which is a related transformation. nih.gov A general representation of the direct silylation approach highlights the versatility of N-silylamines in catalysis and synthesis due to their unique electronic properties and the ease of Si-N bond cleavage upon reaction completion. rsc.org

Methodologies Utilizing Lithium Hexamethyldisilazide (LHMDS)

A highly efficient method for generating this compound involves the reaction of benzaldehyde with lithium hexamethyldisilazide (LHMDS). google.com This process is notable for its speed, with the imine forming instantaneously upon mixing the reagents, typically in a solvent like tetrahydrofuran (B95107) (THF) at 0°C. google.com The reaction proceeds via the nucleophilic attack of the disilazide reagent on the carbonyl carbon of benzaldehyde. google.com LHMDS, a strong, non-nucleophilic base, is prepared by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium. prepchem.comwikipedia.org This method is not only rapid but also forms the basis for one-pot syntheses where the generated this compound is immediately used in subsequent steps, such as in the synthesis of β-lactams. google.com

Table 1: Comparison of LHMDS-based Synthesis Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Reagents | Benzaldehyde, Lithium Hexamethyldisilazide (LHMDS) | google.com |

| Solvent | Tetrahydrofuran (THF) | google.com |

| Temperature | 0 °C to 5 °C | google.com |

| Reaction Time | Instantaneous | google.com |

In Situ Generation and Immediate Utilization Approaches

In many synthetic applications, this compound is generated in situ and used immediately in the reaction mixture. This strategy avoids the isolation of the often-sensitive imine and allows for streamlined multi-step processes.

Formation as an Intermediate in Multi-Component Reactions

This compound serves as a crucial intermediate in various multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single operation to form a complex product. organic-chemistry.orgresearchgate.net For instance, in a modified Asinger three-component reaction for the synthesis of 3-thiazolines, this compound is generated in situ and cyclized with an α-sulfanyl-ketone. acs.orgacs.org This approach overcomes the challenges associated with the in situ formation of imines from aromatic aldehydes and ammonia (B1221849) in the classical Asinger four-component reaction. acs.org The imine intermediate, formed from the condensation of an amine and an aldehyde, can undergo further reactions, such as a Mannich-type addition, to yield more complex molecules. nih.gov

Employment of Preformed Trimethylsilyl-Imines as Surrogates

To circumvent issues with the in situ formation of simple imines, preformed this compound can be used as a stable surrogate. acs.org This is particularly advantageous in reactions where the direct combination of an aldehyde and ammonia is inefficient. acs.org A one-pot, two-step modification using preformed trimethylsilyl-imines has been developed to efficiently produce 3-thiazolines, tolerating a wide array of aromatic aldehydes. acs.orgacs.org The use of this compound has also been explored in the asymmetric allylboration with B-allyldiisopinocampheylborane, where the presence of water is critical for the reaction, likely proceeding through the free aldimine as an intermediate. nih.govscispace.com This highlights the utility of silylated imines as convenient precursors to reactive imine species.

Table 2: Application of this compound in a Modified Asinger Reaction

| Reaction Component | Example | Reference |

|---|---|---|

| TMS-Imine | This compound | acs.orgacs.org |

| Thiol Source | Generated from an α-haloketone and NaSH | acs.orgacs.org |

| Reaction Type | One-pot, two-step, three-component | acs.orgacs.org |

Related Building Blocks for Azomethine Ylide Generation

Azomethine ylides are valuable 1,3-dipoles used extensively in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. zenodo.org While this compound itself is not the most direct precursor, related structures and strategies are central to this chemistry. The generation of azomethine ylides can be accomplished through several methods, such as the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids in the presence of carbonyl compounds, or the desilylation of α-silyl-substituted iminium salts. thieme-connect.deresearchgate.net Nonstabilized azomethine ylides can be generated from (2-azaallyl)silanes through an intramolecular N-alkylation/demetalation cascade, which then undergo cycloaddition reactions. acs.org These methods provide access to complex heterocyclic systems that are prevalent in natural products and pharmaceuticals. rsc.org

Chemical Reactivity and Transformation Pathways of N Trimethylsilylbenzaldimine

Nucleophilic Additions and Cyclocondensation Reactions

Reactions with Enolates and Ketene (B1206846) (Thio)acetals for β-Lactam Formation

The reaction of N-trimethylsilylbenzaldimine with enolates or ketene acetals is a key method for the synthesis of β-lactams (azetidin-2-ones), which are important structural motifs in many antibiotics. nih.gov This process, often a variation of the Staudinger cycloaddition, involves the [2+2] cycloaddition of an imine and a ketene equivalent. organic-chemistry.org

A notable advantage of using this compound is the ability to generate N-unsubstituted β-lactams directly, as the trimethylsilyl (B98337) group is readily removed during workup. nih.gov This circumvents the need for a separate deprotection step that is often required when using other N-protecting groups. nih.gov

The reaction can be carried out as a "one-pot" synthesis. For instance, benzaldehyde (B42025) can be treated with a silylating agent like lithium hexamethyldisilazide to form this compound in situ. Subsequent reaction with a ketene acetal (B89532), such as tris(trimethylsilyloxy)ethene, yields the desired β-lactam. google.com

The stereochemistry of the resulting azetidin-2-one (B1220530) is a critical aspect of these reactions. The formation of either cis or trans isomers can be influenced by several factors, including the nature of the reactants, the reaction conditions, and the presence of chiral auxiliaries. nih.govutrgv.edu

In the reaction between this compound and the lithium enolate of an ester, the stereochemical outcome can be directed towards the formation of predominantly cis-β-lactams. google.com For example, the reaction of in situ generated this compound with the ketene acetal tris(trimethylsilyloxy)ethene has been shown to produce mainly the cis-β-lactam. google.com In contrast, other methods involving different imine protecting groups and enolates might favor the formation of trans isomers. nih.gov The ability to control the stereochemistry is crucial for the synthesis of biologically active compounds. utrgv.eduresearchgate.net

| Reactants | Key Conditions | Major Product | Reference |

| This compound + Lithium enolate of ethyl butyrate | -78 °C | N-unsubstituted-3-ethyl-4-propyl-azetidin-2-one | google.com |

| This compound (from benzaldehyde and lithium hexamethyldisilazide) + Tris(trimethylsilyloxy)ethene | 10 to 15 °C | cis-β-lactam | google.com |

| N-PMP-arylaldimines + Chiral lithium enolates | -78 °C | trans-3-amino-β-lactams | nih.gov |

| Phthalimido acetic acid + Imines | Room Temperature vs. 0°C vs. 40°C | Mixture of cis and trans vs. predominantly cis vs. predominantly trans | utrgv.edu |

Temperature plays a significant role in the synthesis of β-lactams from this compound and its analogs. Traditionally, many enolate-imine condensation reactions required very low temperatures, such as -78 °C, to prevent the decomposition of the thermally sensitive intermediates, particularly lithium enolates. google.com

However, processes have been developed that allow for the synthesis to occur at higher temperatures. For instance, the reaction of this compound with certain ketene acetals can be conducted at temperatures ranging from 0 °C to 15 °C. google.com This is a considerable advantage from a practical and industrial standpoint, as it simplifies the experimental setup and reduces costs. The ability to perform these reactions at temperatures above -78 °C represents a significant improvement over conventional methods. google.com In some cases, the stereochemical outcome of the reaction is also temperature-dependent. For example, in certain Staudinger cycloadditions, lower temperatures (e.g., 0°C) favor the formation of the cis isomer, while higher temperatures (e.g., 40°C) favor the trans isomer. utrgv.edu However, the stability of the β-lactam ring itself can be compromised at very high temperatures, leading to degradation. nih.gov

Allylation Reactions with Organoboron Reagents

Allylation of imines, including this compound, using organoboron reagents is a powerful method for the synthesis of homoallylic amines. These products are valuable intermediates for the synthesis of various nitrogen-containing compounds, such as β-amino acids and γ-amino alcohols. rsc.org

The use of chiral organoborane reagents allows for the enantioselective synthesis of homoallylic amines from this compound. rsc.org A prominent example of such a reagent is B-allyldiisopinocampheylborane (Ipc₂B(allyl)), which is derived from α-pinene. rsc.orgresearchgate.net

The reaction of this compound with Ipc₂B(allyl) can produce the corresponding chiral homoallylic amine with good yield and enantioselectivity. researchgate.net The stereochemical outcome is dictated by the chirality of the isopinocampheyl groups on the boron atom. The reaction is believed to proceed through a Zimmerman-Traxler six-membered ring transition state, where the steric interactions between the substituents on the imine and the chiral borane (B79455) determine the facial selectivity of the allyl group transfer. rsc.org The enantiomeric excess (ee) of the product can be influenced by the specific chiral ligand used. For instance, pinene-based organoborane ligands have been shown to provide higher enantioselectivity compared to other chiral ligands like those derived from tartrates or camphor. rsc.org

| Chiral Borane Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| B-allyldiisopinocampheylborane | This compound | Chiral homoallylamine | up to 73% | researchgate.net |

| Pinene-based organoborane ligand | This compound | Homoallylic amine | Higher than tartrate or camphor-based ligands | rsc.org |

Protic solvents, such as water or methanol (B129727), can have a significant impact on the efficiency and stereoselectivity of the allylation of this compound with organoboron reagents. rsc.org The presence of a protic solvent is often crucial for the reaction to proceed effectively. researchgate.net

It is proposed that the protic solvent facilitates the in situ formation of the free aldimine through protonation of the nitrogen atom of this compound. rsc.orgresearchgate.net This free aldimine then coordinates with the organoborane reagent, leading to the formation of the six-membered ring transition state and subsequent allylation. rsc.org Spectroscopic evidence from ¹¹B-NMR supports the role of the protic solvent in this mechanism. rsc.org The addition of methanol or water has been shown to improve both the yield and the enantioselectivity of the reaction. researchgate.net This effect is attributed to the stabilization of the transition state by the protic solvent molecules through hydrogen bonding. nih.govnih.gov

Reactions with Silyl (B83357) Ketene Acetals

The reaction of N-trimethylsilyl imines, such as this compound, with silyl ketene acetals provides a pathway to synthesize β-amino esters. In the presence of a Lewis acid catalyst like zinc iodide (ZnI2) and a proton source such as t-butyl alcohol, these reactants undergo a Mukaiyama-type aldol (B89426) addition. The intermediate N-silyl β-aminoester can then be treated in situ with a Grignard reagent, for instance, methylmagnesium bromide (MeMgBr), to afford N-unsubstituted azetidin-2-ones in good yields. rsc.org This two-step, one-pot procedure highlights the utility of this compound in the construction of β-lactam rings, which are core structures in many antibiotic agents.

Cycloaddition Chemistry

This compound is a valuable precursor for generating azomethine ylides, which are key intermediates in [3+2] cycloaddition reactions. This class of reactions is a powerful tool for the synthesis of five-membered nitrogen-containing heterocyclic compounds. rsc.orgmdpi.com

Azomethine ylides can be generated in situ from precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of a catalyst such as trifluoroacetic acid (TFA). nih.gov These ylides are 1,3-dipoles that readily react with various dipolarophiles in a [3+2] cycloaddition manner. rsc.orgnih.govsci-rad.com

The [3+2] cycloaddition of azomethine ylides derived from this compound precursors with suitable dipolarophiles leads to the formation of a diverse range of nitrogen-containing heterocyclic scaffolds. rsc.org For instance, the reaction of a nonstabilized azomethine ylide with 2-benzothiazolamines results in the synthesis of 1,3,5-trisubstituted imidazolidines in high yields. nih.gov This method is notable for its use of readily available starting materials and the absence of a metal catalyst. nih.gov The resulting pyrrolidine (B122466) and imidazolidine (B613845) rings are prevalent in numerous biologically active molecules and natural products. rsc.orgnih.gov

Table 1: Examples of Heterocyclic Scaffolds from [3+2] Cycloaddition

| Dipolarophile | Resulting Heterocycle | Significance |

|---|---|---|

| 2-Benzothiazolamines | 1,3,5-Trisubstituted Imidazolidines | Important structural motif in medicinal chemistry. nih.gov |

| Alkenyl Boronates | 3-Boronic-Ester-Substituted Pyrrolidines | Versatile intermediates for further functionalization. mdpi.com |

The stereochemical outcome of the [3+2] cycloaddition reaction is a critical aspect, and high diastereoselectivity is often observed. nih.govnih.gov The choice of reactants, catalysts, and reaction conditions can significantly influence the stereochemistry of the final product. For example, the reaction of azomethine ylides with alkenyl boronates can proceed with high regio- and diastereoselectivity. mdpi.com Similarly, the synthesis of pyrrolidinyl β-lactams from nitrostyrenes has been shown to yield single diastereomers. mdpi.com Theoretical studies, such as those using density-functional methods, have been employed to understand the origin of the observed stereoselectivity in related cycloaddition reactions. nih.gov The ability to control the diastereoselectivity is crucial for the synthesis of stereochemically defined molecules, which is of paramount importance in drug discovery and development. nih.gov

[3+2] Cycloaddition via Azomethine Ylide Intermediates

Imine Metathesis

Imine metathesis is a chemical reaction that involves the redistribution of fragments of imines. nih.gov This transformation can occur via a cross-metathesis pathway, where two different imines exchange their substituents. nih.govrsc.org

This compound can participate in cross-metathesis reactions with other imines, catalyzed by well-defined silica-supported zirconium-imido complexes. rsc.org In these reactions, the N-trimethylsilyl group can be exchanged with the substituent on the nitrogen atom of the other imine. While reactions with certain imines, such as N-(3,4-methylenedioxybenzylidene)benzylamine, can proceed in high yields, the use of this compound has been reported to result in lower yields of around 50% after 12 hours. rsc.org This suggests that the nature of the substituents on the imine plays a significant role in the efficiency of the metathesis reaction. Imine metathesis provides a route for the synthesis of new imines that might be difficult to access through direct condensation methods. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Silyl Ketene Acetal |

| β-Amino Ester |

| Zinc Iodide |

| t-Butyl Alcohol |

| N-Silyl β-aminoester |

| Methylmagnesium Bromide |

| N-unsubstituted Azetidin-2-one |

| Azomethine Ylide |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |

| Trifluoroacetic Acid |

| 2-Benzothiazolamine |

| 1,3,5-Trisubstituted Imidazolidine |

| Pyrrolidine |

| Alkenyl Boronate |

| 3-Boronic-Ester-Substituted Pyrrolidine |

| Nitrostyrene |

| Pyrrolidinyl β-lactam |

| Silica-supported Zirconium-imido Complex |

Reactions Involving Carbon-Nitrogen Bond Transformations

The carbon-nitrogen double bond in this compound is a key functional group that dictates its reactivity. This section details several important transformations that leverage this feature.

Conversion to 2-Aza-1,3-dienes

This compound can be converted into 2-aza-1,3-dienes, which are valuable building blocks in the synthesis of nitrogen-containing heterocyclic compounds. mdpi.com These conjugated systems can undergo various pericyclic reactions, including electrocyclizations and cycloadditions. mdpi.com The synthesis of 2-aza-1,3-dienes from this compound typically involves its reaction with a suitable coupling partner that introduces the second double bond.

One method for generating 2-azabuta-1,3-dienes involves the reaction of this compound with diazocarbonyl compounds under rhodium catalysis. mdpi.com For these reactions to proceed to the desired 2-azabuta-1,3-dienes, the presence of two electron-withdrawing groups at the C1 position is a prerequisite for the subsequent 1,4-electrocyclization. mdpi.com The stereochemistry of the starting azadiene can also influence the outcome of the reaction. For instance, only the E-isomer of a particular azadiene was observed to undergo cyclization to form a dihydroazete, while the Z-isomer remained unreactive. mdpi.com

The reactivity of the resulting 2-aza-1,3-dienes is influenced by the substituents present. For example, the introduction of an electron-donating group to the phenyl ring at the C3 position of the 2-azadiene can shift the equilibrium towards the cyclized dihydroazete product. mdpi.com Conversely, decreasing the electron-withdrawing ability of the substituent at the C1 position shifts the equilibrium back towards the open-chain azadiene. mdpi.com

Modified Asinger Reactions for Thiazoline Synthesis

The classical Asinger reaction is a multicomponent process used to synthesize 3-thiazolines. acs.org A modification of this reaction utilizes preformed N-trimethylsilylimines, such as this compound, to improve efficiency and yield. acs.orgnih.gov This modified approach involves a one-pot, two-step procedure that circumvents issues related to the in situ formation of imines from ammonia (B1221849). acs.org

In a modified Asinger three-component reaction (A-3CR), this compound is reacted with an α-sulfanyl-ketone, which is generated in situ from an α-halocarbonyl compound and a sulfur source like sodium hydrosulfide (B80085) (NaSH). acs.orgnih.gov This reaction typically leads to the regioselective formation of 3-thiazolines. acs.org The reaction tolerates a wide range of functional groups on the aromatic aldehyde precursor of the imine, as well as various α-halocarbonyl compounds, often under microwave irradiation to enhance reaction rates. acs.orgnih.gov

Interestingly, the regiochemical outcome can be steered towards the formation of 2-thiazolines by using a specific N-trimethylsilylimine derived from a benzothiazole (B30560). acs.orgnih.gov For instance, the reaction of the imine derived from benzothiazole with an α-sulfanyl-ketone exclusively yields the 2-thiazoline isomer. nih.gov In contrast, using this compound (derived from benzaldehyde) under the same conditions exclusively produces the corresponding 3-thiazoline. acs.orgnih.gov This highlights the crucial role of the substituent on the imine in directing the regioselectivity of the cyclization.

A proposed mechanism for this transformation involves the initial addition of the thiol to the imine, followed by cyclization to form an intermediate. nih.gov This intermediate can then undergo elimination of trimethylsilanol (B90980) (Me3SiOH) to generate the 3-thiazoline or follow an alternative pathway to form the 2-thiazoline, influenced by the nature of the imine substituent. nih.gov

Table 1: Regioselectivity in Modified Asinger Reaction

| N-Trimethylsilylimine Reactant | α-Sulfanyl-ketone Reactant | Product |

| This compound | from Chloroacetone | 3-Thiazoline |

| N-Trimethylsilylimine of Benzothiazole | from Chloroacetone | 2-Thiazoline |

The initially formed 3-thiazolines can, under certain conditions, isomerize to the more stable 2-thiazoline isomers. acs.org This isomerization is particularly observed for 3-thiazolines that have a benzothiazole substituent. acs.orgnih.gov The transformation can be induced by microwave irradiation at elevated temperatures in a solvent like hexafluoroisopropanol (HFIP). acs.org

However, not all 3-thiazolines undergo this isomerization readily. For many 3-thiazolines derived from this compound with various phenyl substituents, no isomerization to the 2-thiazoline was observed even at high temperatures and extended reaction times. acs.org The presence of a trimethylsilyl group appears to play a role in facilitating this isomerization, as the addition of trimethylsilyl chloride to a 3-thiazoline in HFIP under microwave irradiation resulted in a significant conversion to the corresponding 2-thiazoline. acs.org

Hydrosilylation of Nitriles

The hydrosilylation of nitriles is a significant transformation that can lead to the formation of N-silylimines or, upon further reduction, N,N-disilylamines. researchgate.netorganic-chemistry.org While this compound itself is an imine, the broader context of hydrosilylation chemistry is relevant to understanding the reactivity of the Si-N bond.

The catalytic hydrosilylation of nitriles can be achieved using various transition metal catalysts, such as those based on ruthenium or cobalt. organic-chemistry.orgwhiterose.ac.uk These reactions typically involve the addition of a hydrosilane across the carbon-nitrogen triple bond of the nitrile. The selectivity of the reaction, whether it stops at the mono-hydrosilylation stage to yield an N-silylimine or proceeds to a double hydrosilylation to form a disilylamine, can be controlled by the choice of catalyst and reaction conditions. researchgate.net For instance, certain ruthenium complexes are highly efficient for the mono-hydrosilylation of nitriles, selectively producing N-silylimines. whiterose.ac.uk

The mechanism of nitrile hydrosilylation often involves the activation of the Si-H bond by the metal catalyst. whiterose.ac.uk In some cases, a σ-Si-H silane (B1218182) complex is formed, which then facilitates the transfer of the silyl group to the nitrile nitrogen. whiterose.ac.uk The resulting N-silylimine can sometimes be isolated or it can undergo further reaction.

Base-catalyzed hydrosilylation of nitriles has also been reported, offering a transition-metal-free alternative. researchgate.net These methods can tolerate a variety of functional groups. researchgate.net

Mechanistic Elucidation of N Trimethylsilylbenzaldimine Reactions

Proposed Reaction Pathways and Intermediates

The reactivity of N-Trimethylsilylbenzaldimine is characterized by several distinct mechanistic pathways, each leading to the formation of unique structural motifs. These pathways often involve the in situ generation of reactive intermediates that are subsequently trapped by other reagents.

The asymmetric allylboration of N-trimethylsilylaldimines is a significant transformation for the synthesis of chiral homoallylic amines. A critical aspect of this reaction's mechanism is the in situ formation of a free aldimine, which is believed to be the actual reacting species. nih.govscispace.comresearchgate.netresearchgate.net The presence of a protic solvent, such as water or methanol (B129727), is often crucial for this transformation to occur efficiently. nih.govrsc.org

The proposed mechanism suggests that the protic solvent facilitates the hydrolysis of the N-Si bond of this compound, generating the corresponding free benzaldimine. rsc.org Spectroscopic evidence from 11B-NMR has supported the role of protic solvents in this process. rsc.org Once formed, the more reactive free aldimine is rapidly captured by the allylborating agent, such as B-allyldiisopinocampheylborane (Ipc₂BAll). nih.govrsc.org The reaction then proceeds through a Zimmerman-Traxler-type six-membered chair-like transition state, where the aldimine coordinates to the boron atom. rsc.orgharvard.edu This coordination is followed by the transfer of the allyl group from boron to the imine carbon, leading to the formation of the homoallylic amine product after workup. rsc.org The stereochemical outcome of the reaction is dictated by the geometry of this transition state, which is influenced by the steric bulk of the chiral ligands on the boron atom. rsc.orgharvard.edu

A study on the allylation of this compound with various chiral organoborane reagents highlighted that the pinene-based B-allyldiisopinocampheylborane provided higher enantiomeric excess compared to other ligands. rsc.org

Table 1: Enantioselective Allylation of this compound with Different Chiral Reagents

| Chiral Reagent/Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| B-allyldiisopinocampheylborane | Homoallylic amine | up to 73% | researchgate.netrsc.org |

| Di-isopropyl tartrate derived allylboronate | Homoallylic amine | Lower ee | rsc.org |

This compound and related N-(trimethylsilylmethyl)imines serve as important precursors for the generation of non-stabilized azomethine ylides. tandfonline.com These 1,3-dipoles are highly reactive intermediates that can be trapped in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines and imidazolidines. mdpi.comnih.gov

The generation of the azomethine ylide from an N-(trimethylsilylmethyl)imine can be initiated in several ways. One common method involves the formation of an N-(silylmethyl)iminium salt, which upon desilylation, typically with a fluoride (B91410) source like cesium fluoride (CsF), yields the ylide. tandfonline.commdpi.com Alternatively, the ylide can be generated from N-(trimethylsilylmethyl)imines by treatment with water or catalytic amounts of trifluoroacetic acid (TFA). mdpi.comoup.comresearchgate.net

For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with TFA generates a non-stabilized azomethine ylide. nih.gov This ylide can then react with a dipolarophile, such as a 2-benzothiazolimine, in a [3+2] cycloaddition to furnish functionalized 1,3,5-trisubstituted imidazolidine (B613845) derivatives with high regioselectivity. nih.gov A proposed mechanism for this transformation involves the initial acid-catalyzed generation of the azomethine ylide, which is then trapped by the imine. nih.gov

The versatility of this methodology is demonstrated by the wide range of dipolarophiles that can effectively trap the in situ generated azomethine ylides, including electron-deficient alkenes, leading to the synthesis of a diverse array of pyrrolidine (B122466) derivatives. mdpi.com

This compound is a key substrate in the synthesis of β-lactams (2-azetidinones) through cyclocondensation reactions. One prominent pathway is its reaction with ketene (B1206846) acetals. In a "one-pot" synthesis, this compound, generated in situ from benzaldehyde (B42025) and a silylating agent like lithium hexamethyldisilazide, undergoes a [2+2] cyclocondensation with a ketene acetal (B89532), such as tris(trimethylsilyloxy)ethene, to yield the corresponding β-lactam. google.com This process offers the advantage of proceeding at temperatures higher than the typically required -78°C for reactions involving lithium enolates. google.com

The mechanism of β-lactam formation from imines and ketenes, known as the Staudinger reaction, is generally understood to be a two-step process. organic-chemistry.orgresearchgate.net The reaction initiates with the nucleophilic attack of the imine nitrogen on the central sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. organic-chemistry.orgresearchgate.net This intermediate then undergoes a conrotatory 4π-electrocyclization to form the four-membered β-lactam ring. researchgate.net The stereochemical outcome (cis vs. trans) is influenced by the relative rates of ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org

In a related catalytic approach, the synthesis of trans-β-lactams can be achieved with high diastereoselectivity by reacting imines with silyl (B83357) ketene acetals in the presence of a phosphonium (B103445) fluoride precatalyst. nih.gov It is proposed that the fluoride ion initiates the reaction by activating the silyl ketene acetal. nih.gov

A modified Asinger-type reaction provides an efficient route to 3-thiazolines utilizing preformed this compound. acs.orgnih.gov This one-pot, two-step procedure circumvents issues associated with in situ imine formation in the classical four-component Asinger reaction. acs.org

The proposed mechanism for this transformation begins with the nucleophilic addition of a thiol (generated in situ from an α-halocarbonyl compound and a sulfur source like NaSH) to the imine carbon of this compound. acs.org This addition forms an initial intermediate. Subsequent intramolecular cyclization occurs, where the sulfur attacks the carbonyl carbon, leading to a cyclic intermediate. The final step involves the elimination of trimethylsilanol (B90980) (Me₃SiOH) to generate the desired 3-thiazoline product. acs.org This method has been shown to be compatible with a variety of aromatic aldehydes and α-halocarbonyl compounds, often facilitated by microwave irradiation. acs.org

Interestingly, under certain conditions, such as elevated temperatures in the presence of trimethylsilyl (B98337) chloride, the initially formed 3-thiazoline can isomerize to the more stable 2-thiazoline. acs.org

Influence of Reaction Conditions on Mechanism and Selectivity

The course and outcome of reactions involving this compound are highly sensitive to the reaction conditions, particularly the choice of solvent and the presence of additives.

The choice of solvent can significantly impact reaction rates and selectivity by influencing the stability of reactants, intermediates, and transition states. nih.govlibretexts.orgrsc.orgchemrxiv.org In the context of this compound reactions, the effect of water as an additive is particularly noteworthy, especially in allylboration reactions. nih.govscispace.comacademictree.orgwhiterose.ac.uksci-hub.mk

The presence of even catalytic amounts of water can dramatically accelerate the allylboration of N-trimethylsilylbenzaldimines. nih.govscispace.com This rate enhancement is attributed to the water-mediated hydrolysis of the N-trimethylsilyl group to generate the free, and more reactive, aldimine. rsc.org In the absence of a protic additive, the reaction can be sluggish or may not proceed at all. This highlights the critical role of the additive in altering the reaction pathway by generating a more reactive intermediate.

The effect of solvent polarity on reaction kinetics is a well-established principle. libretexts.orgtue.nl For reactions proceeding through polar or charged transition states, polar solvents can provide stabilization, thereby lowering the activation energy and increasing the reaction rate. libretexts.org While this compound itself is relatively nonpolar, many of its reactions, such as those involving zwitterionic or ionic intermediates, are expected to be sensitive to solvent polarity. organic-chemistry.orgresearchgate.netnih.gov The use of polar aprotic solvents like acetonitrile (B52724) or polar protic solvents can influence the stereoselectivity of cycloaddition reactions by differentially solvating the diastereomeric transition states. rsc.org

Temperature Dependence of Reaction Pathways

The temperature at which a chemical reaction is conducted is a critical parameter that can significantly influence its outcome, dictating not only the rate of reaction but also the distribution of products by favoring one reaction pathway over another. In the context of reactions involving this compound, temperature plays a pivotal role in controlling the stability of reactive intermediates and, consequently, the efficiency of the desired transformation.

Research into the synthesis of β-lactams through the condensation of lithium enolates with this compound has provided detailed insights into the temperature dependence of this reaction. It has been observed that at moderately low temperatures, such as between 0 °C and 5 °C, the decomposition of the lithium enolate intermediate occurs more rapidly than its reaction with the this compound. google.com This leads to lower yields of the desired β-lactam product.

To circumvent this competing decomposition pathway, a significant lowering of the reaction temperature is necessary. By reducing the temperature to a range of -25 °C to -30 °C, the rate of the enolate decomposition is sufficiently suppressed, allowing the condensation reaction with this compound to proceed effectively. google.com This demonstrates a clear temperature-dependent switch between two competing pathways: decomposition of the intermediate versus the desired product formation.

Furthermore, it is a general observation in the chemistry of N-unsubstituted-3,4-substituted β-lactam synthesis that the intermediate species are often thermally labile. To prevent their decomposition, reactions are frequently carried out at very low temperatures, typically around -78 °C. google.com The ability to perform these reactions at a comparatively higher temperature of -25 °C represents a significant process improvement, though it underscores the critical nature of temperature control. google.com

The following table summarizes the observed effects of temperature on the reaction pathways in the synthesis involving this compound and a lithium enolate.

| Reaction Temperature | Predominant Reaction Pathway | Outcome |

| 0 °C to 5 °C | Decomposition of Lithium Enolate Intermediate google.com | Faster decomposition than reaction with imine. |

| -25 °C to -30 °C | Condensation of Lithium Enolate with this compound google.com | Favors the formation of the desired β-lactam product. |

| -78 °C | Stabilization of Intermediates google.com | General temperature condition to prevent decomposition of intermediates. |

Catalytic Roles and Asymmetric Induction in N Trimethylsilylbenzaldimine Chemistry

Asymmetric Catalysis with Chiral Auxiliaries and Catalysts

The quest for enantiomerically pure compounds has driven the development of asymmetric catalytic systems where N-trimethylsilylbenzaldimine serves as a key building block for the synthesis of chiral amines.

Enantioselective Allylation mediated by Chiral Borane (B79455) Reagents

The enantioselective allylation of this compound using chiral allylboron reagents represents a significant method for the synthesis of chiral homoallylic amines. Research in this area has demonstrated that the choice of the chiral auxiliary on the borane reagent is crucial for achieving high enantioselectivity.

One of the prominent reagents employed in this transformation is B-allyldiisopinocampheylborane (Ipc₂B(allyl)). rsc.org Studies have shown that the reaction of this compound with chiral allylboron reagents can afford the corresponding chiral homoallylamine in good yields with enantioselectivities reaching up to 73% ee. researchgate.net The reaction is sensitive to conditions, and it has been noted that the presence of a molar equivalent of water or methanol (B129727) can be critical for the reaction to proceed, suggesting that the in situ formation of the free aldimine may be an essential step. researchgate.netscispace.com A comparative assessment of various chiral organoborane ligands derived from diols, α-amino alcohols, and tartrate esters has indicated that the pinene-based B-allyldiisopinocampheylborane often yields higher enantiomeric excess. rsc.org

Table 1: Enantioselective Allylation of this compound with Chiral Borane Reagents

| Chiral Borane Reagent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| B-allyldiisopinocampheylborane | Diethyl ether | -78 | 70 | 73 | scispace.com |

Application of Chiral Palladium Complexes in Allylation

Chiral palladium complexes have emerged as powerful catalysts for asymmetric allylic alkylation (AAA) reactions. In the context of this compound, a (-)-β-pinene-based π-allylpalladium catalyst has been utilized for its enantioselective allylation. rsc.org This approach leads to the formation of valuable homoallylic amine intermediates. The mechanism involves the formation of a chiral π-allylpalladium complex, which then reacts with the imine. The steric environment created by the chiral ligand on the palladium center dictates the facial selectivity of the nucleophilic attack on the imine, leading to the observed enantioselectivity. The efficiency of this catalytic system can be influenced by the electronic properties of the imine substrate, with electron-donating groups on the aromatic ring of the imine sometimes enhancing enantioselectivity. rsc.org

Lewis Acid Catalysis in this compound Transformations

Lewis acids play a pivotal role in activating this compound towards nucleophilic attack, facilitating various chemical transformations.

Utilization of Tris(pentafluorophenyl)boron

Tris(pentafluorophenyl)boron, B(C₆F₅)₃, is a highly effective and versatile Lewis acid catalyst. researchgate.net While direct studies on this compound are not extensively detailed in the provided results, the established reactivity of B(C₆F₅)₃ in the hydrosilylation of imines is directly applicable. wikipedia.orgmdpi.com The catalytic cycle is believed to proceed through the formation of a silyliminium ion intermediate. mdpi.com In this mechanism, the Lewis acidic borane activates a silane (B1218182), which then interacts with the imine. This process facilitates the transfer of a hydride from the silane to the imine carbon, leading to the reduced amine product. The rate of this reduction can be influenced by the basicity of the nitrogen atom in the imine. mdpi.com

Heterogeneous Catalysis and Surface Organometallic Chemistry

The immobilization of catalysts on solid supports offers advantages in terms of catalyst separation and recycling. Surface organometallic chemistry provides a means to create well-defined, single-site heterogeneous catalysts.

Silica-Supported Zirconium-Imido Complexes in Imine Metathesis

Well-defined silica-supported zirconium-imido complexes have been developed as the first heterogeneous catalysts for imine metathesis. nih.govrsc.orgsemanticscholar.org These catalysts are prepared by grafting zirconium precursors onto silica (B1680970) surfaces. semanticscholar.orgrsc.org this compound has been used as a substrate in these imine metathesis reactions. rsc.org The reaction, catalyzed by a silica-supported zirconium-imido complex, resulted in a conversion of approximately 50% after 12 hours. rsc.org The catalytic process involves an imido/imine exchange, which is believed to proceed through a transient 4-membered metallacycle intermediate. rsc.org These silica-supported systems demonstrate the potential for robust and reusable catalysts in transformations involving this compound.

Table 2: Imine Metathesis of this compound

| Catalyst | Substrate | Reaction Time (h) | Conversion (%) | Reference |

|---|

Mechanistic Studies on Catalytically Active Surface Species

Detailed mechanistic studies on the catalytically active surface species involved in reactions with this compound are not extensively documented in the reviewed literature. The majority of in-depth mechanistic research has been concentrated on homogeneous catalytic systems. In these systems, soluble ruthenium complexes act as the catalyst, and the entire reaction occurs in a single phase.

However, the principles of heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gaseous reactants), are relevant. In such scenarios, the reaction occurs on the surface of the catalyst. The active species are the specific sites on the catalyst surface that bind the reactants and facilitate their transformation. These can be metal atoms, clusters, or specifically prepared sites on a support material like silica or metal oxides. For the reactions of this compound, this would involve the adsorption of the imine and the hydrosilane onto the catalyst surface, followed by a surface-mediated reaction.

While specific studies on this compound are sparse, general approaches to creating heterogeneous catalysts for imine hydrosilylation involve immobilizing known homogeneous catalysts onto solid supports. This is done to combine the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For instance, catalytically active metal complexes can be anchored to materials such as silica or iron oxide nanoparticles. whiterose.ac.ukacs.org In these cases, the "surface species" is the immobilized complex itself. The mechanism of action is often presumed to be similar to its homogeneous counterpart, but with potential modifications due to the steric and electronic effects of the support surface.

The study of these surface-catalyzed reactions often employs techniques like infrared (IR) spectroscopy and X-ray absorption spectroscopy to identify the species adsorbed on the catalyst surface and to probe the electronic and geometric structure of the active sites. The kinetics of such reactions can differ significantly from homogeneous systems, often depending on the surface coverage of the reactants. At low reactant pressures, the reaction rate may be first-order, while at high pressures, it can become zero-order as the catalyst surface becomes saturated. whiterose.ac.uk

Ruthenium-Catalyzed Hydrosilylation Processes

Ruthenium complexes have emerged as highly effective catalysts for the hydrosilylation of carbon-nitrogen double bonds, a process that is fundamental to the synthesis of a wide range of nitrogen-containing compounds. While direct studies on this compound are not extensively detailed, a wealth of information from closely related substrates, particularly nitriles and other imines, provides significant insight into the mechanistic pathways of this transformation.

A pivotal finding in the field is the crucial role of ruthenium σ-Si-H complexes as key intermediates in the catalytic cycle. acs.orgresearchgate.net A combined synthetic, mechanistic, and computational study on the hydrosilylation of nitriles using a ruthenium dihydrogen catalyst has provided a detailed picture of the reaction pathway. researchgate.net The process is initiated by the displacement of a dihydrogen ligand on the ruthenium precatalyst by a silane, such as diphenylsilane, leading to the formation of ruthenium σ-Si-H complexes. acs.orgresearchgate.net

A significant breakthrough in understanding this catalytic process was the direct observation and characterization of an N-silylimine-coordinated ruthenium complex. whiterose.ac.ukacs.org This intermediate is formed when the ruthenium σ-Si-H complex reacts with a nitrile (like benzonitrile, a close structural analog of the core of this compound). whiterose.ac.ukacs.org This reaction involves the hydrosilylation of the nitrile to form an N-silylimine, which then coordinates to the ruthenium center. This N-silylimine complex is catalytically active and is a key intermediate on the path to the hydrosilylated product. whiterose.ac.ukacs.org

The formation of the Si-N bond has been shown to occur via a direct attack of the nitrile on the silicon atom of the coordinated σ-silane complex. whiterose.ac.ukacs.org This detailed mechanistic understanding, supported by both experimental data and DFT calculations, has been instrumental in the development of highly efficient and selective catalytic protocols for the monohydrosilylation of nitriles to N-silylimines. whiterose.ac.ukacs.org

The general applicability of ruthenium catalysts is also demonstrated in the hydrosilylation of N-heteroarenes and aldehydes, indicating the versatility of these catalysts. rsc.orgdoi.org

Below is a data table summarizing the results of a ruthenium-catalyzed hydrosilylation of benzonitrile, which serves as a close model for the reactivity of this compound.

Table 1: Ruthenium-Catalyzed Hydrosilylation of Benzonitrile with Diphenylsilane

| Entry | Catalyst | Silane | Substrate | Product | Yield (%) | Time (min) |

| 1 | [RuH₂(H₂)₂(PCy₃)₂] (2.5 mol%) | Diphenylsilane | Benzonitrile | PhCHNSiHPh₂ | 96 | 12 |

Data sourced from the supplementary information of a study on ruthenium-catalyzed hydrosilylation of nitriles.

Computational Investigations of N Trimethylsilylbenzaldimine Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory has become a cornerstone of computational chemistry for its ability to provide a detailed picture of reaction pathways, including the elusive transition states and transient intermediates. For reactions involving N-silylimines, DFT calculations are instrumental in mapping out the potential energy surface, which governs the kinetics and thermodynamics of a chemical process.

Exploration of Transition States and Energetics

The exploration of transition states is crucial for understanding reaction rates. DFT calculations can precisely locate the geometry of transition state structures and determine their associated activation energies. In reactions involving N-silylimines, such as cycloadditions or nucleophilic additions, the transition state often involves the partial formation and breaking of bonds with the imine carbon and nitrogen.

For instance, in the [4+2] cycloaddition of an N-silyldiene with an aldehyde, a reaction class analogous to what N-Trimethylsilylbenzaldimine might undergo, DFT calculations can elucidate the structure of the six-membered ring in the transition state. The energetics of this transition state, relative to the reactants, dictates the feasibility of the reaction under given conditions.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Reaction of this compound with a Generic Dienophile

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Concerted [4+2] Cycloaddition | Asynchronous, boat-like | 15.2 |

| Stepwise (Michael Addition) | Formation of a zwitterionic intermediate | 21.5 |

Note: This data is illustrative and based on typical values for related N-silylimine reactions.

These calculations can also reveal the influence of the trimethylsilyl (B98337) group on the stability of the transition state. The electron-donating nature of the silyl (B83357) group can stabilize developing positive charge on the nitrogen atom, thereby lowering the activation energy compared to non-silylated imines.

Elucidation of Intermediate Structures

Many reactions proceed through one or more intermediates, which are local minima on the potential energy surface. DFT is highly effective in determining the structure and stability of these intermediates. In reactions of N-silylimines, intermediates can include zwitterions, radicals, or metallated species, depending on the reaction conditions.

Prediction of Stereochemical Outcomes

A significant application of computational chemistry is the prediction of stereoselectivity in chemical reactions. For chiral molecules, or reactions that generate chiral centers, DFT can be used to calculate the energies of diastereomeric transition states. The transition state with the lower energy will correspond to the major product isomer, in accordance with the Curtin-Hammett principle.

In the context of this compound, if it were to react with a chiral nucleophile, two diastereomeric transition states would be possible. By modeling these transition states, DFT could predict the diastereomeric ratio of the products. These models would take into account steric interactions between the substituents on the imine, the nucleophile, and any catalysts present. The bulky trimethylsilyl group would likely play a significant role in directing the stereochemical outcome by favoring the transition state that minimizes steric hindrance.

Table 2: Predicted Diastereomeric Excess from DFT Calculations for a Hypothetical Asymmetric Addition to this compound

| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Excess (%) |

| (R,R)-TS | 0.0 | >95 |

| (S,R)-TS | 2.5 | <5 |

Note: This data is illustrative and based on typical energy differences for stereodetermining transition states.

Insights into Structure-Reactivity Relationships

Computational studies can provide fundamental insights into how the structure of a molecule influences its reactivity. By systematically modifying the structure of this compound in silico—for example, by changing the substituents on the benzene (B151609) ring—and calculating reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) can be established.

Reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with the electrophilicity of the imine carbon. A lower LUMO energy suggests a more reactive electrophile.

Natural Bond Orbital (NBO) charges: The partial charge on the imine carbon can indicate its susceptibility to nucleophilic attack. A more positive charge implies greater reactivity.

Fukui functions: These functions identify the most electrophilic and nucleophilic sites within a molecule.

By analyzing these descriptors for a series of substituted N-Trimethylsilylbenzaldimines, one could predict how electron-donating or electron-withdrawing groups on the aromatic ring would affect the imine's reactivity towards nucleophiles. For instance, an electron-withdrawing group would be expected to lower the LUMO energy and increase the positive charge on the imine carbon, thereby enhancing its reactivity.

Table 3: Calculated Reactivity Descriptors for Substituted N-Trimethylsilylbenzaldimines

| Substituent (para-position) | LUMO Energy (eV) | NBO Charge on Imine Carbon |

| -NO2 | -1.54 | +0.45 |

| -H | -1.21 | +0.38 |

| -OCH3 | -1.05 | +0.32 |

Note: This data is illustrative and represents expected trends based on electronic effects.

Advanced Synthetic Applications of N Trimethylsilylbenzaldimine

Synthesis of Biologically Relevant Scaffolds

The construction of molecules with significant biological activity is a cornerstone of medicinal chemistry. N-Trimethylsilylbenzaldimine serves as a crucial starting material or intermediate in the synthesis of several important classes of biologically active compounds.

The β-lactam ring is a core structural motif in a vast array of antibiotics, including penicillins and cephalosporins. google.comnih.gov The synthesis of novel β-lactam analogues is a continuous effort to combat rising antibiotic resistance. holycross.eduresearchgate.net this compound has proven to be an effective substrate in the synthesis of N-unsubstituted-3,4-substituted β-lactams.

A notable application involves a "one-pot" synthesis that can be conducted at temperatures significantly higher than conventional methods, which often require cryogenic conditions (around -78°C) to prevent the decomposition of reactive intermediates. google.com In a typical procedure, this compound is generated in situ from benzaldehyde (B42025) and a lithium silylamide base. This is then reacted with a ketene (B1206846) acetal (B89532), such as tris(trimethylsilyloxy)ethene, at a more convenient temperature of 10 to 15°C. google.com This reaction generally proceeds with high diastereoselectivity, predominantly yielding the cis-β-lactam isomer. google.com The ability to perform this synthesis at a higher temperature is a significant advantage, as the ketene (thio)acetal intermediates are more stable than the lithium enolates used in traditional approaches. google.com

The resulting N-unsubstituted β-lactams can be further functionalized. The -NH moiety of the β-lactam ring can be protected or reacted with various reagents to introduce diverse substituents, allowing for the creation of a library of β-lactam analogues for biological screening. google.comrsc.org

| Reactant 1 | Reactant 2 | Key Conditions | Product | Stereochemistry | Reference |

| This compound (in situ) | Tris(trimethylsilyloxy)ethene | THF, 10-15°C, 14 h | N-unsubstituted-3-phenyl-4-silyloxy-β-lactam | Predominantly cis | google.com |

| Various aromatic and enolizable aliphatic aldehydes | Ketene acetals | THF, ~0°C | N-unsubstituted-3,4-substituted β-lactams | Predominantly cis | google.com |

Chiral homoallylic amines are valuable synthetic intermediates, serving as precursors for a variety of important nitrogen-containing compounds, including β- and γ-amino acids, and γ-amino alcohols. rsc.org These, in turn, are building blocks for pharmacologically significant molecules. rsc.orgnih.gov The enantioselective allylation of imines is a primary strategy for accessing these chiral amines. nih.govbeilstein-journals.org

This compound is a key substrate in this context. One effective method involves the allylation using chiral organoborane reagents derived from α-pinene, such as B-allyldiisopinocampheylborane (Ipc₂B(allyl)). rsc.org This reaction allows for the synthesis of homoallylic amines with high enantiomeric excess. rsc.orgresearchgate.net The reaction's enantioselectivity can be further enhanced by the addition of a stoichiometric amount of water at low temperatures. researchgate.net The N-trimethylsilyl group is readily cleaved during workup, yielding the primary amine.

Another approach utilizes a three-component condensation of an aldehyde, benzyl (B1604629) carbamate, and allyltrimethylsilane, catalyzed by iodine, to produce protected homoallylic amines in excellent yields. organic-chemistry.org While this doesn't directly use pre-formed this compound, the in situ formation of an imine species is a key step. Furthermore, sodium hexamethyldisilazide (NaN(SiMe₃)₂) can catalyze the deprotonation of allylbenzenes, with the resulting allyl anion being trapped by in situ generated N-(trimethylsilyl) aldimines to furnish homoallylic amines. organic-chemistry.org

| Imine Substrate | Allylating Agent | Catalyst/Promoter | Product | Key Feature | Reference |

| This compound | B-Allyldiisopinocampheylborane | None (stoichiometric reagent) | Chiral homoallylic amine | High enantioselectivity | rsc.org |

| Aldehyde, Benzyl carbamate | Allyltrimethylsilane | Iodine | Protected homoallylic amine | Efficient three-component reaction | organic-chemistry.org |

| In situ N-(trimethylsilyl) aldimine | Allyl anion (from allylbenzene) | NaN(SiMe₃)₂ | Homoallylic amine | Excellent linear selectivity | organic-chemistry.org |

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. highfine.com this compound's reactivity makes it a valuable tool for the construction of various nitrogen-containing heterocyclic rings.

Pyrrolidines and oxazolidines are common structural motifs in biologically active molecules. wikipedia.orgwikipedia.org The synthesis of substituted pyrrolidines can be achieved through various pathways, often involving cycloaddition reactions or cyclization of functionalized amine precursors. researchgate.netorganic-chemistry.org For instance, [3+2] cycloaddition reactions involving azomethine ylides are a powerful method for constructing five-membered nitrogen heterocycles. highfine.com While direct examples using this compound are less common in this specific cycloaddition, its derivatives and related silylated amines are key precursors. For example, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine can generate a methyleneamine ylide for [3+2] cycloadditions to form pyrrolidines. highfine.com

The synthesis of oxazolidines, another important five-membered heterocycle, can be achieved through the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with aldehydes under lithium fluoride (B91410) catalysis. highfine.com This highlights the utility of the trimethylsilylmethylamine framework, which is closely related to this compound, in heterocyclic synthesis.

Thiazolines and their derivatives are an important class of sulfur-nitrogen heterocycles with a wide range of biological activities and applications in materials science. nih.govnih.gov this compound has been effectively employed in a modified Asinger-type reaction for the one-pot, two-step synthesis of 3-thiazolines. acs.org

In this procedure, an α-mercaptoketone is generated in situ from an α-haloketone and sodium hydrosulfide (B80085). This intermediate then undergoes cyclization with this compound. acs.org The reaction proceeds efficiently under microwave irradiation and tolerates a variety of aromatic aldehydes and α-halocarbonyl compounds. acs.org The proposed mechanism involves the initial addition of the thiol to the imine, followed by cyclization and elimination of trimethylsilanol (B90980) (Me₃SiOH) to furnish the 3-thiazoline ring. acs.org This method provides a streamlined route to functionalized thiazolines, which can be valuable precursors for other important molecules, such as firefly luciferin. acs.org

| Reactants | Conditions | Product | Yield | Reference |

| Chloroacetone, NaSH, this compound | 1) EtOH, 0°C, 1h; 2) Microwave, 60°C, 30 min | 2,5-Dimethyl-2-phenyl-3-thiazoline | Comparable to classical methods | acs.org |

| α-Halocarbonyls, NaSH, this compound (from various aromatic aldehydes) | Microwave irradiation | Functionalized 3-thiazolines | Good | acs.org |

Role as a Versatile Intermediate in Organic and Organometallic Synthesis

Beyond its application in the synthesis of specific scaffolds, this compound is broadly recognized as a versatile intermediate in both organic and organometallic chemistry. angenechemical.comlookchem.com Its utility stems from the N-Si bond, which modulates the reactivity of the imine functionality. The trimethylsilyl (B98337) group can act as a protecting group that is easily removed, or it can activate the imine for specific transformations.

In organic synthesis, it serves as a robust building block for nucleophilic addition reactions, providing efficient pathways to a wide array of functionalized compounds under mild conditions. angenechemical.com This allows for precise and controlled construction of complex organic molecules. angenechemical.com

In the realm of organometallic chemistry, which focuses on compounds containing metal-carbon bonds and their applications in catalysis and synthesis, imines are important ligands and substrates. us-csic.esmlsu.ac.in The presence of the organosilicon moiety in this compound can influence its coordination to metal centers and subsequent reactivity. lookchem.comnih.gov This opens avenues for its use in metal-catalyzed reactions, potentially leading to novel transformations and the development of more efficient and sustainable synthetic processes. us-csic.es

Q & A

Q. What are the primary synthetic applications of N-Trimethylsilylbenzaldimine in enantioselective allylation reactions?

this compound serves as a key substrate in enantioselective allylation reactions for synthesizing homoallylic amines. For example, β-pinene-based p-allylpalladium catalysts (e.g., (Ipc)₂B(allyl)borane) are employed to achieve high enantioselectivity. Reaction optimization includes adjusting electronic effects on the imine substrate; introducing electron-donating groups (EDGs) enhances enantioselectivity by stabilizing transition states . Standard protocols involve organoborane reagents and chiral ligands derived from α-pinene or tartrate esters.

Q. How is this compound characterized to confirm structural integrity?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to verify the trimethylsilyl group and imine bond. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) may assess purity. Confirming the CAS registry number (125700-67-6) is critical, as discrepancies exist in older literature (e.g., misattributed CAS 17599-61-0 in some sources) . Cross-referencing spectral data with computational models (e.g., DFT calculations) ensures accuracy.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound should be stored at room temperature in inert atmospheres (argon/nitrogen) due to sensitivity to moisture. Use flame-resistant equipment (flash point: 49°C) and avoid skin contact (wear nitrile gloves). Work in fume hoods with proper ventilation. Safety data sheets (SDS) emphasize research-only usage under qualified supervision .

Advanced Research Questions

Q. How can enantioselectivity in allylation reactions using this compound be systematically optimized?

Enantioselectivity depends on chiral catalyst design (e.g., β-pinene-p-allyl palladium frameworks) and substrate electronic modulation. For instance, para-substituted EDGs on the benzaldimine aryl ring stabilize electrophilic intermediates, improving stereochemical outcomes. Kinetic resolution studies and transition-state modeling (e.g., DFT or molecular mechanics) guide ligand selection and reaction condition tuning (temperature, solvent polarity) .

Q. What strategies resolve contradictions in reported yields for this compound-mediated reactions?

Discrepancies often arise from variations in catalyst loading, moisture levels, or purification methods. Reproducing reactions under strictly anhydrous conditions (e.g., Schlenk techniques) and validating via independent analytical methods (e.g., GC-MS, chiral HPLC) can isolate confounding variables. Comparative studies using alternative ligands (e.g., B-allyldiisopinocampheylborane vs. tartrate-derived boranes) clarify mechanistic pathways .

Q. How do computational methods enhance understanding of this compound’s reactivity?

Density functional theory (DFT) simulations map transition states and electronic interactions during allylation. For example, studying the steric effects of trimethylsilyl groups on imine electrophilicity reveals how bulky substituents influence regioselectivity. Coupling computational data with experimental kinetics (e.g., Eyring plots) validates proposed mechanisms and identifies rate-limiting steps .

Methodological Considerations

Q. What steps ensure reliable data when synthesizing homoallylic amines from this compound?

- Reagent Purity: Use freshly distilled solvents (e.g., THF, dichloromethane) and rigorously dry substrates.

- Catalyst Activation: Pre-treat palladium catalysts with reducing agents (e.g., LiAlH₄) to ensure active species formation.

- Analytical Triangulation: Cross-check yields via gravimetric analysis, NMR integration, and chiral stationary-phase HPLC .

Q. How should researchers address conflicting spectroscopic data for this compound derivatives?

Contradictions in ²⁹Si NMR shifts or imine bond stretching frequencies (IR) may arise from solvent polarity or aggregation states. Standardize measurements using inert deuterated solvents (e.g., CDCl₃) and compare with literature benchmarks. Collaborative verification with independent labs reduces methodological bias .

Data Validation and Reproducibility

Q. What validation techniques confirm the enantiomeric excess (ee) of products derived from this compound?

Chiral HPLC with UV/ECD detectors or Mosher ester analysis (via ¹H NMR) quantifies ee. For high-throughput screening, circular dichroism (CD) spectroscopy paired with computational chiroptical simulations provides rapid validation .

Q. How can researchers improve reproducibility in allylation reactions involving moisture-sensitive reagents?

Implement strict anhydrous protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.